1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine
Overview
Description
Scientific Research Applications
Pharmaceutical Industry
Hydrazones and their derivatives, including “1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine”, are significantly important compounds in the pharmaceutical industry . They show activities against various conditions such as inflammation, leishmaniasis, cancer, and Alzheimer’s . Hydrazone derivatives are used as drugs in the treatment of illnesses (e.g., leprosy, tuberculosis, and mental disorders) and as fungicides . The use of hydrazones enables improvement in drug delivery through site-specific drug release, including to areas such as tumor tissue or thrombosis .
Electrochemical Quantification of Thrombotonin
Phenyl hydrazine and 2,4-dinitrophenyl hydrazine-based polymeric materials, which include “1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine”, are used for the electrochemical quantification of the neurotransmitter thrombotonin . The electrochemical analysis was performed on phenyl hydrazine and 2,4-dinitrophenyl hydrazine electropolymers on pencil graphite electrode using cyclic and differential pulse voltammetry . The fabricated electrochemical sensor can be applied for the quantification of thrombotonin from human blood sample in the linear range from 0.1 to 250 μM with a lower detection limit of 0.01 μM and the sensitivity of the electrode obtained was 2.47 μA/μM/cm² . The fabricated electrode shows enhanced sensitivity, selectivity with good reproducibility, and prolonged stability compared to previously reported differential pulse voltammetric sensors .
Synthesis of Conjugated 4,4′-Bipyridinium Oligomers
The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts, which include “1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine”, has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra . The reversible one- and two-electron reductions of 4,4′-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials, an effect which has been widely studied in the context of electrochromic devices .
Synthesis of Hydrazone Derivatives
The reaction of (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one and (2,4-dinitrophenyl)hydrazine in boiling ethanol containing hydrochloric acid for 1.5 h gave 1-(2,4-dinitrophenyl)-2-(2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine in a 90% yield . Various spectral analyses, including NMR, and X-ray crystallography established the structure of the newly synthesized hydrazone . Dinitrobenzenes display significant biological activities and the dihydronaphthalene group has been investigated for its medicinal properties .
Synthesis of Dicationic Unimer
The synthesis of dicationic unimer involves the use of 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium dichloride . This compound is dissolved in a mixture of ethanol and water with excess dimethyl 5-aminoisophthalate . The reaction mixture is heated to reflux and stirred vigorously for 3 days . This process is used to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .
Molecular Docking Analysis
Molecular docking analysis demonstrated a potent interaction between 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamides and TP53 and NF-KAPPA-B . This interaction has potential applications in the development of new therapeutic agents .
properties
IUPAC Name |
N-[(E)-heptylideneamino]-2,4-dinitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPHKPXFYXPWDK-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine | |
CAS RN |
2074-05-7 | |
Record name | NSC6128 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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